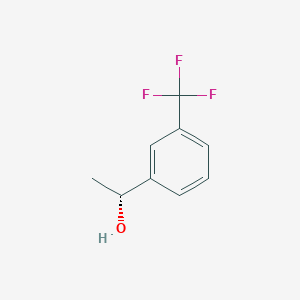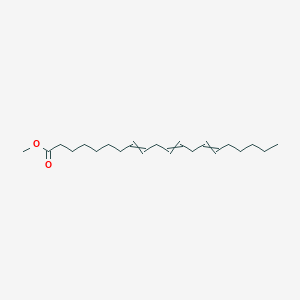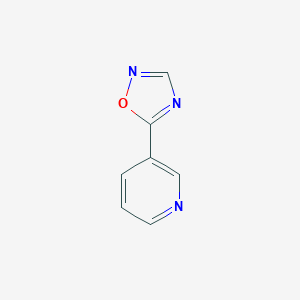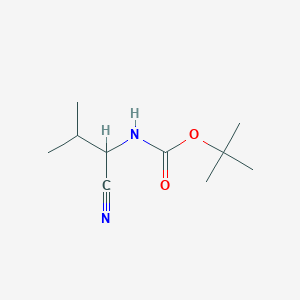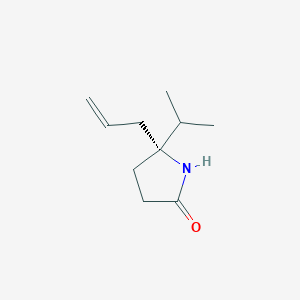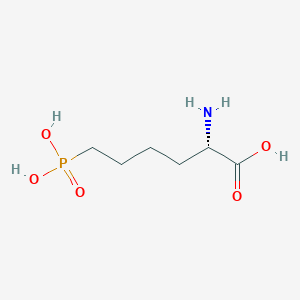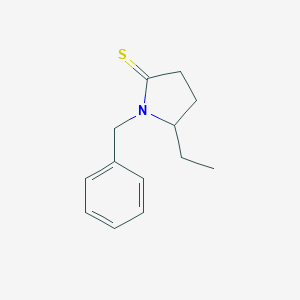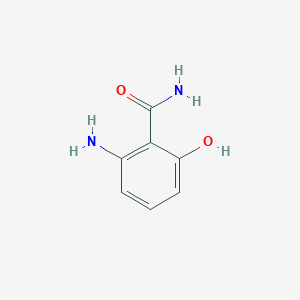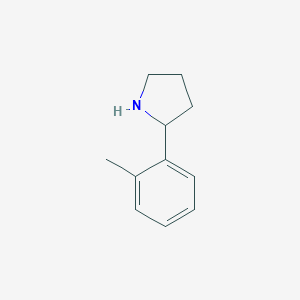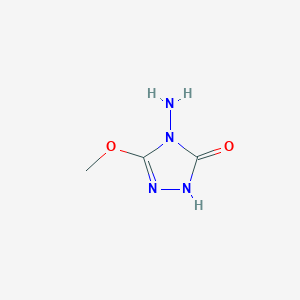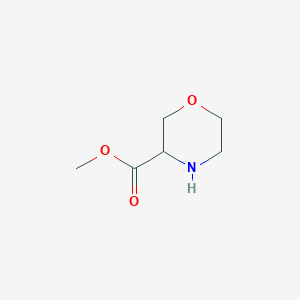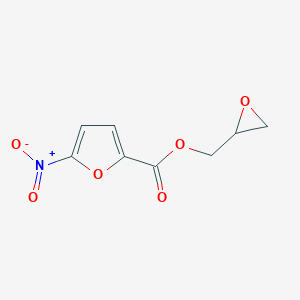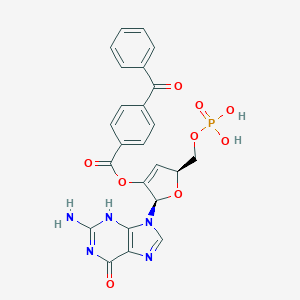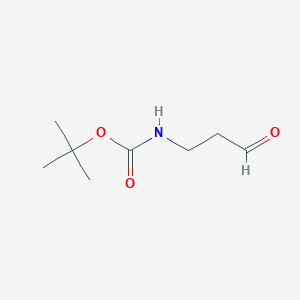
1-Boc-4-(4-Nitrobenzyl)piperazine
概要
説明
1-Boc-4-(4-Nitrobenzyl)piperazine is a chemical compound that is part of a class of organic molecules known as piperazines. Piperazines are characterized by their saturated six-membered ring containing two nitrogen atoms at opposite positions. The specific compound is modified with a 4-nitrobenzyl group and a tert-butoxycarbonyl (Boc) protective group.
Synthesis Analysis
The synthesis of related piperazine derivatives has been described in the literature. For instance, a bifunctional tetraaza macrocycle containing a 4-nitrobenzyl group was synthesized through the cyclization of (4-nitrobenzyl)-ethylenediamine with BOC-protected amino disuccinimido esters . Although this does not directly describe the synthesis of 1-Boc-4-(4-Nitrobenzyl)piperazine, the methodology involving BOC-protected intermediates and nitrobenzyl groups could be relevant to its synthesis.
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be confirmed using spectroscopic methods such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) spectroscopy. For example, the structure of 1-(2,3-dichlorophenyl)piperazine, a related compound, was confirmed using IR and 1H-NMR . These techniques are crucial for verifying the presence of functional groups and the overall molecular framework.
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions. The synthesis process often involves steps such as alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis . These reactions are typical for modifying the piperazine ring and attaching different substituents to achieve the desired chemical properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their functional groups. The presence of a nitro group, for example, can affect the compound's reactivity and interaction with other molecules. The Boc group is commonly used as a protective group in organic synthesis, which can be removed under acidic conditions to reveal the free amine. The properties of these compounds can be further studied through crystal engineering, as demonstrated by the analysis of piperazinediones derived from 2-amino-7-nitro-4-methoxyindan-2-carboxylic acid, which showed specific supramolecular organizations and hydrogen bonding patterns in their crystal structures .
科学的研究の応用
-
- Application : “1-Boc-4-(4-Nitrobenzyl)piperazine” is a useful building block/intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
- Results or Outcomes : The results or outcomes would also depend on the specific compound being synthesized and its intended use. The derived compounds have shown a wide spectrum of biological activities .
Safety And Hazards
The safety information for 1-Boc-4-(4-Nitrobenzyl)piperazine includes hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
特性
IUPAC Name |
tert-butyl 4-[(4-nitrophenyl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-16(2,3)23-15(20)18-10-8-17(9-11-18)12-13-4-6-14(7-5-13)19(21)22/h4-7H,8-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWBHMXIEAVTGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634599 | |
| Record name | tert-Butyl 4-[(4-nitrophenyl)methyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-4-(4-Nitrobenzyl)piperazine | |
CAS RN |
130636-61-2 | |
| Record name | 1,1-Dimethylethyl 4-[(4-nitrophenyl)methyl]-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130636-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-[(4-nitrophenyl)methyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

